molecular formula C13H10Cl2O B6372154 5-(3,4-Dichlorophenyl)-2-methylphenol CAS No. 1261917-53-6

5-(3,4-Dichlorophenyl)-2-methylphenol

Cat. No.: B6372154
CAS No.: 1261917-53-6
M. Wt: 253.12 g/mol
InChI Key: BJLXCJWOSQLZFE-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-methylphenol is a chlorinated phenolic compound characterized by a dichlorophenyl substituent at the 5-position and a methyl group at the 2-position of the phenol ring. Its dichlorophenyl moiety is a common feature in antimicrobial and cytotoxic agents, as seen in related oxadiazole-thione derivatives . The methyl group may enhance lipophilicity, influencing membrane permeability and biological interactions.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-3-10(7-13(8)16)9-4-5-11(14)12(15)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLXCJWOSQLZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683960
Record name 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-53-6
Record name 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-methylphenol typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-methylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Toxicological Profiles

Compound Key Structural Features Biological Activity Toxicity/Safety Profile Reference
5-(3,4-Dichlorophenyl)-2-methylphenol Dichlorophenyl, methylphenol Not explicitly reported (inferred antimicrobial potential) Likely moderate toxicity due to chlorophenols
Oxadiazole-thione derivatives (5a–5k) Piperidine-substituted oxadiazole-thione Antimicrobial (broad-spectrum), cytotoxic (IC₅₀ < 10 μM) Low acute toxicity (LD₅₀ > 300 mg/kg)
Bipyrazole derivatives Dichlorophenyl, naphthalenyl, bipyrazole Antioxidant (DPPH IC₅₀ = 9.66–12.02 μM) No ulcerogenic activity reported
5-(4-Chlorophenyl)methoxy pyridazinone Iodinated pyridazinone Toxic (poison by ingestion) Emits toxic NOx, I⁻, Cl⁻ upon decomposition

Key Findings:

  • Antimicrobial Activity: Oxadiazole-thione derivatives (e.g., 5a–5k) outperform this compound in antimicrobial assays, likely due to their heterocyclic cores and piperidine substituents .
  • Antioxidant Capacity: Bipyrazole derivatives with dichlorophenyl groups exhibit moderate activity, but phenolic -OH groups (absent in the target compound) are critical for superior radical scavenging .
  • Toxicity: Chlorophenol derivatives generally show higher toxicity than heterocyclic analogues. For example, iodinated pyridazinones emit hazardous fumes upon decomposition , whereas oxadiazole-thiones display lower acute toxicity .

Research Implications and Limitations

  • Gaps in Data: Direct studies on this compound are scarce; most evidence derives from structurally related compounds.
  • Structural Optimization : Introducing heterocyclic moieties (e.g., oxadiazole) or polar substituents (e.g., -OH) could enhance bioactivity while mitigating toxicity .
  • Environmental Impact: Chlorophenols like 4-chloro-2-methylphenol are persistent pollutants ; similar concerns may apply to the target compound.

References:

Turkish Journal of Chemistry (2021)

Antioxidant Activity Study (2023)

Acta Crystallographica Section E (2010)

OECD HPV Program (2002)

Dangerous Properties of Industrial Materials (12th Ed.)

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